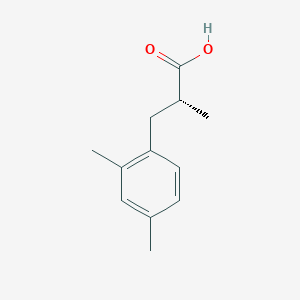

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid

説明

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is an organic compound characterized by its unique structural configuration. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its distinct molecular structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the Friedel-Crafts alkylation of 2,4-dimethylbenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Industrial production often employs advanced techniques such as catalytic hydrogenation and high-pressure reactors to achieve the desired product with high precision and consistency.

化学反応の分析

Types of Reactions

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex organic molecules. Its structure allows for the introduction of various functional groups through established synthetic routes such as Friedel-Crafts alkylation and oxidation processes. These methods typically utilize Lewis acid catalysts like aluminum chloride and oxidizing agents such as potassium permanganate to yield high-purity products suitable for further applications.

Biological Applications

Biological Activity

Research indicates that (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid exhibits significant biological activities, particularly in pharmacology. Studies have shown its potential as an antioxidant and antibacterial agent:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals effectively. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) revealed a dose-dependent reduction in radical levels, suggesting its utility in mitigating oxidative stress-related damage.

- Antibacterial Activity : The compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, has been documented. Mechanistic studies indicate that it disrupts bacterial respiratory chain dehydrogenase activity, with Gram-positive bacteria showing higher susceptibility than Gram-negative strains.

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic properties. Its interactions with biological targets such as enzymes and receptors may lead to novel drug development pathways. For instance, modifications to the phenyl ring of this compound have been shown to enhance its antioxidant activity, indicating that structural variations can significantly impact biological efficacy.

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is utilized in the production of specialty chemicals with tailored properties. Its unique chemical characteristics make it suitable for applications in materials science and chemical manufacturing processes.

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant efficacy of various derivatives of this compound. Results indicated that derivatives with additional fluorine substitutions exhibited enhanced radical scavenging abilities compared to unsubstituted analogs. This finding underscores the importance of structural modifications in optimizing antioxidant properties.

Case Study 2: Antibacterial Mechanism

Another investigation focused on the antibacterial mechanism of this compound against S. aureus. Findings revealed that at sub-lethal concentrations, it disrupts cell membrane integrity and affects critical metabolic pathways essential for bacterial survival. This dual action highlights its potential as a lead compound for developing new antibacterial agents.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Antioxidant activity | Effective radical scavenger in DPPH assays |

| Antibacterial activity | Inhibits growth of Staphylococcus aureus and E. coli | |

| Medicine | Potential therapeutic agent | Interacts with enzymes; structural modifications enhance activity |

| Industry | Production of specialty chemicals | Tailored properties for specific industrial applications |

作用機序

The mechanism by which (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

類似化合物との比較

Similar Compounds

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid: shares similarities with other aromatic carboxylic acids, such as benzoic acid and its derivatives.

2,4-Dimethylphenyl isocyanate: is another related compound used as a pharmaceutical intermediate.

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specialized applications where other similar compounds may not be as effective.

生物活性

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, a compound with significant potential in biological applications, has garnered interest due to its diverse biological activities. This article will explore its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a branched propanoic acid backbone with a dimethyl-substituted phenyl group. This configuration contributes to its distinct chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study evaluating the inhibition of pro-inflammatory cytokines in human cell lines, this compound demonstrated significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

This indicates its potential utility in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is thought to involve modulation of specific molecular targets. It may interact with various enzymes and receptors involved in inflammatory pathways and microbial defense mechanisms. For instance, it has been shown to inhibit phospholipase A2 activity, which is crucial in the inflammatory response .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation. This dual action suggests a promising avenue for treating infections associated with biofilm-forming bacteria.

Case Study 2: Inflammatory Disease Model

In a murine model of rheumatoid arthritis, administration of the compound resulted in a significant decrease in joint swelling and inflammation markers compared to the control group. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals .

特性

IUPAC Name |

(2R)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAGSCAXJSENSY-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。